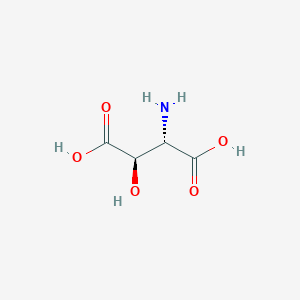

(3R)-3-hydroxy-L-aspartic acid

Description

Nomenclature and Stereochemical Considerations of (3R)-3-Hydroxy-L-aspartic Acid

The precise naming and understanding of the stereochemistry of this compound are fundamental to its study.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2S,3R)-2-amino-3-hydroxybutanedioic acid . wikipedia.orgchemspider.com It is also known by several synonyms, which are often used in scientific literature.

Interactive Data Table: Synonyms for this compound

| Synonym | Source |

|---|---|

| (2S,3R)-2-amino-3-hydroxysuccinic acid | chemspider.comclearsynth.com |

| L-erythro-3-hydroxyaspartic acid | nih.gov |

This compound possesses two chiral centers, at the second (alpha) and third (beta) carbon atoms. wikipedia.orgvulcanchem.com The "L" designation refers to the configuration at the alpha-carbon, which is common to most naturally occurring amino acids. The "(3R)" designation specifies the orientation of the hydroxyl group at the third carbon. This precise stereochemistry is critical for its biological activity, as it dictates how the molecule interacts with enzymes and receptors. vulcanchem.com The (3R) enantiomer has been shown to be more stable in aqueous solutions at a physiological pH of 7.4 compared to its (3S) counterpart, which influences its incorporation into nonribosomal peptides. vulcanchem.com

The reactivity of this compound is also influenced by its stereochemistry. The presence of the hydroxyl group makes it susceptible to reactions such as dehydration and oxidation. vulcanchem.com For instance, the enzyme d-threo-3-hydroxyaspartate dehydratase can catalyze the stereospecific dehydration of this compound. vulcanchem.com

3-hydroxyaspartic acid can exist in four different stereoisomeric forms due to its two chiral centers. wikipedia.orgasm.org These are:

this compound ((2S,3R) or L-erythro)

(3S)-3-hydroxy-L-aspartic acid ((2S,3S) or L-threo) asm.org

(3R)-3-hydroxy-D-aspartic acid ((2R,3R) or D-threo) asm.org

(3S)-3-hydroxy-D-aspartic acid ((2R,3S) or D-erythro) asm.org

The terms erythro and threo are used to describe the relative stereochemistry of the two chiral centers. In the context of 3-hydroxyaspartic acid, the erythro isomers have the substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides. This compound is the L-erythro isomer. nih.gov

The different stereoisomers can have distinct biological roles and can be acted upon by different enzymes. For example, while both (3R)- and (3S)-3-hydroxy-L-aspartic acid can be recognized by certain enzymes, the (3R) form is preferentially incorporated into some nonribosomal peptides. vulcanchem.com Research has identified specific enzymes, known as β-hydroxylases, that are responsible for producing either the L-erythro or L-threo diastereomers in the biosynthesis of certain natural products. frontiersin.orgnih.gov

Interactive Data Table: Stereoisomers of 3-Hydroxyaspartic Acid

| Stereoisomer | Configuration | Common Name |

|---|---|---|

| This compound | (2S,3R) | L-erythro-3-hydroxyaspartic acid |

| (3S)-3-hydroxy-L-aspartic acid | (2S,3S) | L-threo-3-hydroxyaspartic acid |

| (3R)-3-hydroxy-D-aspartic acid | (2R,3R) | D-threo-3-hydroxyaspartic acid |

Classification as a Non-Proteinogenic Amino Acid

This compound is classified as a non-proteinogenic amino acid. cdnsciencepub.comebi.ac.uk This means that it is not one of the 22 amino acids that are directly encoded by the genetic code of organisms for the synthesis of proteins. wikipedia.org However, non-proteinogenic amino acids can be incorporated into proteins through post-translational modifications or be components of other biologically important molecules. wikipedia.org this compound is found in nature, for example, within certain nonribosomally synthesized peptides and as a component of siderophores like potashchelins. vulcanchem.comfrontiersin.org

Historical Context of Discovery and Early Research

The study of hydroxyaspartic acids has been of interest for many years. Early research focused on the synthesis and resolution of the different stereoisomers. cdnsciencepub.com The development of stereocontrolled synthesis methods has been a significant area of research, allowing for the specific production of isomers like this compound. cdnsciencepub.com These synthetic advancements have been crucial for investigating the biological roles and properties of each specific stereoisomer. cdnsciencepub.com For instance, methods have been developed that utilize chiral precursors like L-tartaric acid or employ stereocontrolled hydroxylation of L-aspartic acid derivatives to produce the desired (3R) configuration. vulcanchem.comcdnsciencepub.com The presence of 3-hydroxyaspartic acid has been identified in natural sources such as the mangosteen fruit (Garcinia mangostana) and certain species of Astragalus. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

7298-98-8 |

|---|---|

Molecular Formula |

C4H7NO5 |

Molecular Weight |

149.10 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |

InChI Key |

YYLQUHNPNCGKJQ-NHYDCYSISA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

Isomeric SMILES |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

Other CAS No. |

7298-98-8 6532-76-9 |

Synonyms |

3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 3r 3 Hydroxy L Aspartic Acid

Enzymatic and Biocatalytic Synthesis Routes

The generation of the hydroxyl group at the C3 position of L-aspartic acid with precise stereocontrol is a key challenge addressed by specific enzymes and synthetic methodologies.

The enzymatic hydroxylation of L-aspartic acid is predominantly catalyzed by a class of enzymes known as 2-oxoglutarate-dependent dioxygenases. nih.gov These enzymes facilitate the regio- and stereoselective hydroxylation of amino acids. nih.gov Research has identified distinct biocatalytic routes that yield different stereoisomers of 3-hydroxyaspartic acid.

One effective method for producing the L-threo diastereomer involves a two-step process using recombinant microorganisms. mdpi.com This process utilizes a wild-type asparagine hydroxylase (AsnO) to first hydroxylate L-asparagine, which is subsequently hydrolyzed by an asparaginase (B612624) to yield L-threo-3-hydroxyaspartic acid. mdpi.comnih.gov While direct hydroxylation of L-aspartic acid by mutant hydroxylase enzymes is possible, the yields are often low. nih.gov

Crucially, the stereochemical outcome of the hydroxylation is determined by the specific enzyme used. In the biosynthesis of peptidic siderophores, two subtypes of aspartyl β-hydroxylases have been identified:

Integrated β-hydroxylases (IβHAsp) : These enzyme domains are fused to the C-terminus of a nonribosomal peptide synthetase (NRPS) and exclusively produce the L-threo (2S, 3S) isomer of β-hydroxyaspartate. nih.gov

Stand-alone β-hydroxylases (TβHAsp) : These are independent enzymes that are not physically linked to an NRPS. The stand-alone hydroxylase DelD has been shown to produce L-erythro (2S, 3R) β-hydroxyaspartate, which is the specific compound of interest. nih.gov

This enzymatic differentiation is fundamental to generating the specific diastereomers required for different natural products. nih.gov

| Enzyme Type | Name Example | Organization | Substrate | Product Stereochemistry |

| Asparagine Hydroxylase | AsnO | Stand-alone | L-Asparagine | L-threo-3-Hydroxyasparagine |

| Integrated Aspartyl β-Hydroxylase | AltH | Fused to NRPS | NRPS-bound L-Aspartate | L-threo-(2S, 3S)-β-Hydroxyaspartate |

| Stand-alone Aspartyl β-Hydroxylase | DelD | Stand-alone | NRPS-bound L-Aspartate | L-erythro-(2S, 3R)-β-Hydroxyaspartate |

This table summarizes different enzyme types involved in the stereocontrolled hydroxylation of aspartate/asparagine.

In chemical synthesis, the creation of a nucleophilic center on the L-aspartic acid backbone is a key strategy for introducing the hydroxyl group. This can be achieved by generating an anionic precursor, such as an enolate, from a protected L-aspartic acid derivative. uwa.edu.au In one reported synthesis of a (3R)-hydroxyaspartic acid derivative, a fully protected L-aspartic acid building block is treated with a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures. uwa.edu.au This deprotonates the α-carbon, forming a stereocontrolled enolate. This anionic intermediate is then reacted with an electrophilic oxygen source, like (+)-(camphorylsulfonyl)oxaziridine (CSO), to install the hydroxyl group with high diastereoselectivity. uwa.edu.au This method allows for the precise construction of the (3R) stereocenter by controlling the approach of the oxidant to the planar enolate intermediate. uwa.edu.au

Asymmetric synthesis provides powerful tools for preparing enantiomerically pure compounds. A chiral auxiliary is an optically active molecular fragment that is temporarily attached to an achiral substrate. ankara.edu.tr This auxiliary directs a subsequent chemical reaction to proceed with high stereoselectivity by physically blocking one potential reaction trajectory, effectively guiding the formation of a new chiral center. ankara.edu.tr After the desired transformation, the auxiliary is removed, yielding the chiral product. du.ac.in While this is a well-established strategy for producing chiral β-hydroxy acids, other asymmetric methods have also been successfully applied. nih.gov For instance, a concise asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid has been developed using the Sharpless asymmetric aminohydroxylation reaction on trans-ethyl cinnamate, which utilizes a chiral catalyst system rather than a covalently bound auxiliary. nih.govresearchgate.net

(3R)-3-hydroxy-L-aspartic acid is often found as a component of complex natural peptides synthesized by nonribosomal peptide synthetases (NRPSs). nih.gov NRPSs are large, modular enzymes that function as assembly lines for peptide synthesis. frontiersin.org Each module is responsible for the incorporation of a single amino acid and typically contains three core domains: Condensation (C), Adenylation (A), and Thiolation (T), also known as a Peptidyl Carrier Protein (PCP). frontiersin.org

The Adenylation (A) domain acts as the gatekeeper for monomer selection. nih.gov It specifically recognizes and activates its cognate amino acid—in this case, L-aspartic acid—by consuming ATP to form an aminoacyl-AMP intermediate. frontiersin.org This activated aspartate is then transferred to the phosphopantetheine arm of the adjacent T domain, tethering it to the NRPS assembly line. nih.gov The hydroxylation event that forms this compound is a tailoring modification that occurs after the A-domain has selected L-aspartate. The reaction is catalyzed by a separate β-hydroxylase enzyme (such as the stand-alone DelD) that acts upon the L-aspartate residue while it is covalently bound to the T domain. nih.gov

Metabolic engineering offers a promising avenue for the sustainable production of hydroxylated amino acids. A successful "one-pot" production system for L-threo-3-hydroxyaspartic acid (L-THA) has been developed in Escherichia coli, demonstrating the feasibility of these approaches. nih.gov The key strategies involved heterologously expressing the asparagine hydroxylase gene (asnO) from Streptomyces coelicolor and utilizing an asparaginase-deficient E. coli host strain. nih.gov The deficiency in asparaginase was critical as it prevented the degradation of the 3-hydroxyasparagine (B232136) intermediate. nih.gov Further enhancements in yield were achieved by optimizing gene expression.

| Engineering Strategy | Host Organism | Key Gene/Modification | Molar Yield |

| Initial Expression | E. coli (wild-type) | asnO on lac promoter | 0.076% |

| Host Strain Modification | E. coli (asparaginase I-deficient) | asnO on lac promoter | 8.2% |

| Expression Optimization | E. coli (asparaginase I-deficient) | asnO on T7 promoter | 92% |

| Fermentor Production | E. coli (asparaginase I-deficient) | asnO on T7 promoter | 96% |

This table illustrates the stepwise improvement in L-threo-3-hydroxyaspartic acid yield through metabolic engineering strategies in E. coli. nih.gov Similar principles could be applied to produce the (3R) isomer by using a stereospecific hydroxylase like DelD.

Involvement in Broader Amino Acid Metabolism

L-aspartic acid, the precursor to its hydroxylated form, is a central node in metabolism. It is a nonessential amino acid readily synthesized from the citric acid cycle intermediate oxaloacetate.

The hydroxylated derivative, this compound, is not a common metabolite but plays specific and important roles:

Component of Siderophores : The L-erythro ((3R)) isomer is a building block in the biosynthesis of the peptidic siderophore delftibactin. nih.gov Siderophores are high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, making this amino acid crucial for bacterial iron acquisition. nih.gov The related D-threo isomer is found in the siderophore ornibactin. wikipedia.org

Post-translational Protein Modification : 3-hydroxyaspartic acid is found in certain proteins within domains homologous to the Epidermal Growth Factor (EGF) precursor, such as in vitamin K-dependent coagulation proteins like protein C. nih.govwikipedia.org Its presence is the result of a post-translational modification, where a specific aspartic acid residue in the polypeptide chain is hydroxylated by a 2-oxoglutarate-dependent dioxygenase. nih.gov

Enzyme Substrate : L-erythro-3-hydroxyaspartate (B10850223) is recognized and processed by the enzyme aspartate aminotransferase, a key enzyme in amino acid metabolism, indicating its ability to interact with central metabolic pathways. nih.gov

Genetic Regulation of Biosynthetic Pathways

The production of this compound is controlled at the genetic level, from the organization of genes into clusters to the regulation of their expression.

The genes responsible for the biosynthesis of natural products containing modified amino acids are often organized into biosynthetic gene clusters (BGCs). nih.gov The gene encoding asparagine hydroxylase (asnO), the key enzyme for producing 3-hydroxyasparagine, was identified within the BGC for the calcium-dependent antibiotic (CDA) in the bacterium Streptomyces coelicolor. researchgate.netnih.gov This cluster contains the genes for nonribosomal peptide synthetases, which assemble the peptide backbone of the antibiotic, as well as enzymes like AsnO that produce the required non-proteinogenic amino acid precursors. nih.gov

The discovery of the asnO gene within this cluster was pivotal for the engineered biosynthesis of L-threo-3-hydroxyaspartic acid. By cloning this gene from S. coelicolor and expressing it in a host organism such as E. coli, researchers were able to establish a de novo production platform for this valuable compound. researchgate.net

| Gene | Source Organism | Encoded Enzyme/Protein | Role in Engineered Pathway |

|---|---|---|---|

| asnO | Streptomyces coelicolor | Asparagine Hydroxylase | Catalyzes the key hydroxylation step. researchgate.net |

| aspC | Escherichia coli | Aspartate Aminotransferase | Increases the precursor pool of L-aspartic acid. researchgate.net |

| asnB | Escherichia coli | Asparagine Synthetase | Increases the precursor pool of L-asparagine. researchgate.net |

The expression of genes within BGCs is tightly controlled. Transcriptional regulation is a primary mechanism for controlling the rate of biosynthesis. In the engineered production of L-threo-3-hydroxyaspartic acid in E. coli, the level of asnO gene expression was a critical factor for yield. When the asnO gene was placed under the control of a standard lac promoter, the molar yield of the final product was 8.2%. nih.govasm.org However, by switching to the much stronger T7 promoter, the expression of asparagine hydroxylase was significantly increased, leading to a dramatic rise in the molar yield to 92%. nih.govnih.gov

In their native organisms, the regulation of secondary metabolite gene clusters is often more complex and can involve cell-density-dependent signaling, known as quorum sensing (QS). nih.govresearchgate.net In Streptomyces species, QS systems, which often use small diffusible molecules like γ-butyrolactones as signals, are known to regulate the production of antibiotics and other secondary metabolites. nih.govresearchgate.net For example, the CDA antibiotic cluster in S. coelicolor, which contains the asnO gene, is regulated by a cluster-linked two-component system, AbsA1/AbsA2, which responds to environmental or physiological signals. nih.govasm.org While a direct link between a specific quorum sensing signal and this compound biosynthesis has not been explicitly detailed, the regulation of the broader antibiotic pathway it is part of is clearly under the control of complex signaling networks that govern secondary metabolism. researchgate.netnih.gov

Enzymatic Degradation and Turnover of 3r 3 Hydroxy L Aspartic Acid

Dehydration Reactions Catalyzed by Specific Enzymes

The initial step in the breakdown of 3-hydroxyaspartate isomers often involves a dehydration reaction, catalyzed by specific dehydratases. These enzymes are typically classified as hydro-lyases but often function as ammonia-lyases due to the subsequent deamination of the product.

Several dehydratases have been identified that act on stereoisomers of 3-hydroxyaspartic acid. Their activity is highly dependent on the specific stereoconfiguration of the substrate.

D-threo-3-hydroxyaspartate dehydratase (D-THA DH): Isolated from the soil bacterium Delftia sp. HT23, this enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.net It exhibits dehydratase activity towards D-threo-3-hydroxyaspartate and, notably, L-erythro-3-hydroxyaspartate (B10850223) ((3R)-3-hydroxy-L-aspartic acid). researchgate.netrcsb.org The enzyme is activated by divalent cations such as Mn²⁺, Co²⁺, and Ni²⁺. researchgate.net

D-erythro-3-hydroxyaspartate dehydratase (D-EHA DH): An enzyme purified from Pseudomonas sp. N99 catalyzes the conversion of D-erythro-3-hydroxyaspartate to oxaloacetate and ammonia (B1221849). oup.comresearchgate.nettandfonline.com However, it does not show activity towards the L-erythro or D-erythro isomers of 3-hydroxyaspartate, indicating a strict substrate specificity that excludes this compound. oup.com

erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20): Characterized from the bacterium Paracoccus denitrificans, this enzyme is highly specific for the L-isomer of erythro-3-hydroxyaspartate. qmul.ac.ukenzyme-database.org It catalyzes the deamination of this compound to form oxaloacetate and ammonia. qmul.ac.ukwikipedia.org This enzyme is also a pyridoxal-phosphate protein and requires a divalent cation like Mn²⁺, Mg²⁺, or Ca²⁺ for its activity. qmul.ac.ukenzyme-database.org

Table 1: Properties of Dehydratases Acting on 3-Hydroxyaspartate Isomers

| Enzyme Name | EC Number | Source Organism | Substrates | Inhibitors/Inactive Substrates | Cofactors |

|---|---|---|---|---|---|

| D-threo-3-hydroxyaspartate dehydratase (D-THA DH) | 4.3.1.27 | Delftia sp. HT23 | D-threo-3-hydroxyaspartate, L-erythro-3-hydroxyaspartate, L-threo-3-hydroxyaspartate, D-serine researchgate.net | D-erythro-3-hydroxyaspartate rcsb.org | Pyridoxal 5'-phosphate (PLP), Mn²⁺, Co²⁺, Ni²⁺ researchgate.net |

| D-erythro-3-hydroxyaspartate dehydratase (D-EHA DH) | N/A | Pseudomonas sp. N99 | D-erythro-3-hydroxyaspartate, L-threo-3-hydroxyaspartate oup.com | Other 3-hydroxyaspartate isomers oup.com | Pyridoxal 5'-phosphate (PLP) oup.com |

| erythro-3-hydroxy-L-aspartate ammonia-lyase | 4.3.1.20 | Paracoccus denitrificans | erythro-3-hydroxy-L-aspartate qmul.ac.ukenzyme-database.org | N/A | Pyridoxal 5'-phosphate (PLP), Mn²⁺, Mg²⁺, Ca²⁺ qmul.ac.ukenzyme-database.org |

| L-threo-3-hydroxyaspartate ammonia-lyase | 4.3.1.16 | Pseudomonas sp. T62, Saccharomyces cerevisiae | L-threo-3-hydroxyaspartate uniprot.orgqmul.ac.uk | D,L-erythro- and D-threo-3-hydroxyaspartate uniprot.orgqmul.ac.uk | Pyridoxal 5'-phosphate (PLP), Divalent cations researchgate.netqmul.ac.uk |

The ability of dehydratases to distinguish between the four stereoisomers of 3-hydroxyaspartate is a defining feature of their function. This stereoselectivity is determined by the precise architecture of the enzyme's active site.

For instance, structural studies of D-THA DH from Delftia sp. HT23 reveal that substrate specificity is governed by the orientation of the hydroxyl group at the beta-carbon (Cβ). rcsb.org The spatial arrangement of the active site is compatible with the 3R configuration of 3-hydroxyaspartate, allowing for metal-assisted elimination of the hydroxyl group. rcsb.org In contrast, when an inhibitor like D-erythro-3-hydroxyaspartate binds, its Cβ-OH group is positioned far from the active-site metal ion, preventing catalysis. rcsb.org

Other enzymes exhibit even stricter specificity. Erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20) is highly specific for the L-isomer of the erythro form. qmul.ac.ukenzyme-database.org Similarly, L-threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16) from Pseudomonas sp. T62 and Saccharomyces cerevisiae acts exclusively on L-threo-3-hydroxyaspartate and does not accept any other stereoisomer. uniprot.orgqmul.ac.uk This high degree of selectivity allows for the specific metabolic processing of each isomer and enables their separation in enzymatic resolution applications. oup.com

Role of Ammonia-Lyases in this compound Metabolism

The enzymes that catalyze the degradation of this compound are predominantly ammonia-lyases. wikipedia.orgwikipedia.org These enzymes cleave a carbon-nitrogen bond to release ammonia. wikipedia.org The reaction they catalyze involves the elimination of both a water molecule (dehydration) and an ammonia molecule (deamination) from the substrate, ultimately yielding oxaloacetate. qmul.ac.ukuniprot.orgpolimi.it

The substrate scope of ammonia-lyases acting on 3-hydroxyaspartate is narrowly defined by the stereochemistry of the substrate.

Erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20): As its name suggests, this enzyme is highly specific for erythro-3-hydroxy-L-aspartate, the this compound compound. qmul.ac.ukenzyme-database.org

L-threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16): This enzyme shows high specificity towards L-threo-3-hydroxyaspartate. uniprot.org It does not act on the D,L-erythro or D-threo forms. uniprot.orgqmul.ac.uk

D-threo-3-hydroxyaspartate dehydratase (D-THA DH): While primarily a dehydratase, its reaction results in deamination. It acts on D-threo and L-erythro isomers but not D-erythro-3-hydroxyaspartate. researchgate.netrcsb.org

3-methylaspartate ammonia-lyase (EC 4.3.1.2): This related enzyme acts on 3-substituted aspartic acids. Studies show that the rate of deamination is highly sensitive to the nature of the 3-substituent, suggesting that the binding of this group is critical for aligning the C-N bond for elimination. nih.gov

Table 2: Stereospecificity of Ammonia-Lyases/Dehydratases on 3-Hydroxyaspartate Isomers

| Enzyme | (2S,3S) L-threo | (2R,3R) D-threo | (2S,3R) L-erythro [this compound] | (2R,3S) D-erythro |

|---|---|---|---|---|

| erythro-3-hydroxy-L-aspartate ammonia-lyase | Inactive | Inactive | Active qmul.ac.ukenzyme-database.org | Inactive |

| L-threo-3-hydroxyaspartate ammonia-lyase | Active uniprot.orgqmul.ac.uk | Inactive uniprot.orgqmul.ac.uk | Inactive uniprot.orgqmul.ac.uk | Inactive uniprot.orgqmul.ac.uk |

| D-threo-3-hydroxyaspartate dehydratase | Active researchgate.net | Active researchgate.net | Active researchgate.netrcsb.org | Inactive/Inhibitor researchgate.netrcsb.org |

| D-erythro-3-hydroxyaspartate dehydratase | Active oup.com | Inactive | Inactive oup.com | Active oup.com |

Aspartate ammonia-lyase (also known as aspartase, EC 4.3.1.1) catalyzes the reversible deamination of L-aspartic acid to fumaric acid and ammonia. polimi.it A key distinction between aspartase and the ammonia-lyases that act on this compound lies in their substrate specificity.

Aspartase is among the most specific enzymes known, with a strong preference for L-aspartic acid, which lacks a hydroxyl group. polimi.itresearchgate.net Multiple attempts to engineer this enzyme to accept other substrates have generally not succeeded in creating more versatile biocatalysts. polimi.it In contrast, enzymes like erythro-3-hydroxy-L-aspartate ammonia-lyase are specifically adapted to recognize and catalyze the elimination reaction on the hydroxylated substrate, highlighting a clear divergence in their active site architecture and evolutionary adaptation. qmul.ac.uk

Mechanisms of Enzymatic Cleavage and Modification

The enzymatic breakdown of this compound primarily proceeds through an elimination reaction, though other cleavage pathways exist.

The most common mechanism is catalyzed by PLP-dependent enzymes belonging to the lyase family. polimi.it This process involves several steps:

Formation of an external aldimine (Schiff base) between the amino group of the substrate and the PLP cofactor.

Elimination of the hydroxyl group from the β-carbon, which is facilitated by the PLP cofactor acting as an electron sink. This forms an enamine intermediate. polimi.it In some cases, this step is assisted by a metal ion in the active site. rcsb.org

Tautomerization of the enamine to an imine.

Hydrolysis of the imine, which can occur non-enzymatically, to release the final products: an α-keto acid (oxaloacetate) and ammonia. polimi.it

Site-directed mutagenesis studies on enzymes like D-THA DH have identified specific amino acid residues, such as lysine (B10760008) at position 43, as being critical for PLP binding and catalysis. researchgate.net

A distinct and less common mechanism for modification involves oxidative C-C bond cleavage. An enzyme system has been identified that converts aspartate first to β-hydroxyaspartic acid via an Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO). nih.gov A subsequent enzyme, an atypical Fe(II)-dependent HD domain enzyme named SmaX, then catalyzes the oxidative cleavage of the Cβ–Cγ bond in the β-hydroxyaspartic acid intermediate to produce aminomalonic acid. nih.gov This represents a fundamentally different metabolic fate compared to the elimination reaction that yields oxaloacetate.

Genetic and Environmental Factors Influencing Degradation

The enzymatic degradation of this compound is a sophisticated process governed by a range of genetic and environmental determinants. These factors dictate the expression, activity, and stability of the enzymes involved, thereby controlling the metabolic flux of this non-proteinogenic amino acid.

Genetic Factors

The genetic framework of an organism is the primary determinant of its capacity to metabolize this compound. This includes the presence of specific genes encoding the necessary degradative enzymes and the regulatory networks that control their expression.

Enzyme-Encoding Genes: The degradation of hydroxyaspartate isomers is catalyzed by specific enzymes, the blueprints for which are encoded in the organism's genome. For instance, a dehydratase from the soil bacterium Pseudomonas sp. N99 acts as an ammonia-lyase, converting d-erythro-3-hydroxyaspartate to oxaloacetate. oup.com This enzyme, belonging to the serine/threonine dehydratase family, shows high sequence similarity to L-threo-3-hydroxyaspartate ammonia-lyase from other microbial sources like Pseudomonas sp. T62 and Saccharomyces cerevisiae. oup.com In some bacteria, the degradation of lysine, which can involve hydroxylated intermediates, is compartmentalized across the mitochondria, cytosol, and peroxisome, indicating a complex interplay of genes responsible for enzymes and metabolite transport. familiasga.com

Gene Clusters and Regulation: In many bacteria, genes for metabolic pathways are organized into clusters. Genomic analysis has identified biosynthetic gene clusters that encode the machinery for incorporating this compound into nonribosomal peptides, highlighting the genetic basis for its specific recognition and use in secondary metabolism. vulcanchem.com The expression of these genes can be influenced by cellular conditions. For example, the expression of the L-asparaginase II gene (ansB) in Escherichia coli, an enzyme that can act on asparagine and its derivatives, is regulated by the cyclic AMP receptor and FNR proteins. asm.org Similarly, in some bacteria, the transcription of genes involved in hydroxyproline (B1673980) metabolism, such as hypI and hypK, is induced by the substrate, suggesting a direct regulatory link between substrate availability and gene expression. researchgate.net

Engineered Pathways: Modern biotechnology has enabled the engineering of metabolic pathways to enhance or alter the metabolism of hydroxy amino acids. In E. coli, inactivating genes associated with competing metabolic pathways has been shown to increase the production of related amino acids like L-isoleucine. researchgate.net Similarly, the synthesis of L-threo-3-hydroxyaspartic acid has been achieved by expressing wild-type asparagine hydroxylase genes (AsnO and SCO2693) in engineered E. coli strains. mdpi.com Such genetic modifications underscore the pivotal role of specific genes in controlling the metabolic fate of these compounds.

Table 1: Genes and Enzymes in the Metabolism of this compound and Related Compounds

| Gene/Enzyme Name | Function | Organism | Source(s) |

| d-threo-3-hydroxyaspartate dehydratase | Catalyzes dehydration of d-threo-3-hydroxyaspartate to form 2-amino maleic acid. | d-threo-3-hydroxyaspartate dehydratase | vulcanchem.com |

| L-threo-3-hydroxyaspartate ammonia-lyase | Ammonia-lyase activity toward L-threo and d-erythro-3-hydroxyaspartate. | Pseudomonas sp. T62, Saccharomyces cerevisiae | oup.com |

| L-asparaginase II (ansB) | Asparagine hydrolysis; involved in asparagine metabolism. | Escherichia coli | asm.orgd-nb.info |

| Asparagine hydroxylase (AsnO, SCO2693) | Hydroxylation of L-asparagine, a precursor step for L-threo-3-hydroxyaspartic acid synthesis. | Streptomyces coelicolor | asm.orgmdpi.com |

| Isoleucine dioxygenase (IDO) | Catalyzes hydroxylation of isoleucine. | Bacillus subtilis | researchgate.net |

Environmental Factors

The environment in which the degradative enzymes operate has a profound impact on their function. Key environmental factors include temperature, pH, and the availability of essential cofactors.

Temperature: Enzymatic reactions are highly sensitive to temperature. Each enzyme has an optimal temperature at which its catalytic activity is maximal. For d-threo-3-hydroxyaspartate dehydratase, the optimal temperature for its dehydration reaction is between 25–30°C. vulcanchem.com For other hydroxylating enzymes, such as an l-His/l-Gln threo-β-hydroxylase from Sulfobacillus thermotolerans, the optimal temperature was found to be 40°C, with activity decreasing at higher temperatures. asm.org Enzyme stability is also temperature-dependent; the same enzyme retained over 80% of its activity after a one-hour incubation at temperatures up to 50°C. asm.org

pH: The pH of the cellular environment affects the ionization state of the amino acid residues in an enzyme's active site and the substrate itself, thereby influencing enzyme activity and stability. The dehydration of this compound by d-threo-3-hydroxyaspartate dehydratase proceeds optimally in a pH range of 6.5–7.0. vulcanchem.com Studies on other enzymes show a broad range of optimal pH values, often between pH 5 and 9, depending on the specific enzyme and substrate. researchgate.net For instance, the activity of an endoglucanase showed optimal activity at pH 5 for one substrate and pH 6 for another, while maintaining stability across a pH range of 5 to 9. researchgate.net Transcriptome analysis in Saccharomycopsis fibuligera has shown that changes in ambient pH can profoundly alter the expression of genes, including those for hydrolytic enzymes. frontiersin.org

Cofactors: Many enzymes require non-protein chemical compounds, or cofactors, for their catalytic activity. The activity of d-threo-3-hydroxyaspartate dehydratase is enhanced by the presence of ferrous ions (Fe²⁺). vulcanchem.com Other related ammonia-lyases and dehydratases require divalent cations such as Mn²⁺, Mg²⁺, or Co²⁺ for their function. enzyme-database.org Fe(II)/α-ketoglutarate-dependent dioxygenases, a large family of enzymes that catalyze hydroxylation reactions, are dependent on the presence of Fe²⁺ and α-ketoglutarate as co-substrates. researchgate.net The availability of these cofactors in the cellular environment is therefore a critical factor in regulating the degradation and turnover of hydroxylated amino acids.

Table 2: Influence of Environmental Factors on the Activity of Enzymes Related to Hydroxy Amino Acid Metabolism

| Enzyme/Reaction | Optimal Temperature | Optimal pH | Required Cofactors | Source(s) |

| d-threo-3-hydroxyaspartate dehydratase | 25–30°C | 6.5–7.0 | Fe²⁺ | vulcanchem.com |

| erythro-3-hydroxy-L-aspartate ammonia-lyase | Not specified | Not specified | Mn²⁺, Mg²⁺, Ca²⁺ | enzyme-database.org |

| l-proline hydroxylation (KaPH1) | 30°C | 6.5 | Fe²⁺, 2-oxoglutarate | researchgate.net |

| l-His/l-Gln threo-β-hydroxylase (AEP14369) | 40°C | 7.5 | Fe²⁺, 2-oxoglutarate | asm.org |

Biological Roles and Physiological Functions of 3r 3 Hydroxy L Aspartic Acid

Function as a Building Block in Peptides and Natural Products

(3R)-3-hydroxy-L-aspartic acid is utilized by various organisms, particularly bacteria, as a specialized building block in the synthesis of peptides and other natural products. mdpi.com Its incorporation into these molecules often imparts unique structural features and biological activities.

Nonribosomal peptides (NRPs) are a class of peptide secondary metabolites produced by microorganisms such as bacteria and fungi. Unlike proteins, which are synthesized by ribosomes, NRPs are synthesized by large enzyme complexes called nonribosomal peptide synthetases (NRPSs). These NRPSs have a modular structure, with specific domains responsible for selecting, activating, and incorporating individual amino acid building blocks.

This compound is recognized and incorporated into NRPs by specific adenylation (A) domains within NRPS machinery. vulcanchem.comnsf.gov The specific stereochemistry of this compound is critical for its recognition by these enzymes, ensuring the correct assembly of the final natural product. vulcanchem.com The MIBiG database, a repository of biosynthetic gene clusters, contains annotations for NRPS domains that specifically recognize this compound as their substrate. nsf.gov This highlights the importance of this amino acid in the biosynthesis of a variety of NRPs.

This compound is a key structural component of several biologically active peptides, including the lantibiotic antibiotic cinnamycin (B74467) and the peptide antibiotic cormycin A. oup.combiomol.com

Cinnamycin: This tetracyclic peptide antibiotic, produced by Streptomyces cinnamoneus, contains a single residue of erythro-3-hydroxy-L-aspartic acid at position 15. nih.govwikipedia.org This modification is critical for cinnamycin's biological activity, which involves binding to phosphatidylethanolamine, a component of bacterial cell membranes. biomol.comnih.gov The biosynthesis of this residue in cinnamycin occurs through the hydroxylation of an L-aspartate residue by an α-ketoglutarate/iron(II)-dependent hydroxylase enzyme encoded by the cinX gene. nih.govwikipedia.org

Cormycin A: This peptide antibiotic also features a β-hydroxy-α-amino acid unit derived from this compound. mdpi.comoup.com

The presence of this hydroxylated amino acid in these antibiotics is crucial for their structure and function, often contributing to their target recognition and antimicrobial activity.

Modulation of Neurotransmission and Neurological Processes

Beyond its role as a structural component, this compound and its stereoisomers have been shown to interact with components of the central nervous system, suggesting a role in modulating neural activity.

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for learning, memory, and synaptic plasticity. researchgate.net Research has indicated that stereoisomers of 3-hydroxyaspartic acid have an affinity for N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. oup.com Some isomers can act as competitive inhibitors of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft. oup.comtocris.com For instance, L-threo-3-hydroxyaspartic acid is a potent inhibitor of EAAT1-4. tocris.com While the specific actions of the this compound isomer are still under investigation, its structural similarity to glutamate suggests a potential to interact with and modulate glutamate receptor signaling pathways. vulcanchem.commeduniwien.ac.at

There is emerging evidence that some amino acid derivatives may offer neuroprotective effects. smolecule.com Studies have shown that certain stereoisomers of 3-hydroxyaspartic acid can reduce neuronal death following excitotoxic injury, a process often mediated by excessive glutamate receptor activation. vulcanchem.com The modulation of glutamate transporters and receptors is one potential mechanism for this neuroprotection. oup.comtocris.com Furthermore, related compounds have been investigated for their ability to mitigate oxidative stress and apoptosis in neuronal cells. mdpi.comspringermedizin.de While the precise neuroprotective mechanisms of this compound itself require more detailed investigation, its interaction with the glutamatergic system points towards a potential role in protecting neurons from damage. vulcanchem.com

Data Tables

Table 1: Research Findings on the Biological Roles of this compound

| Biological Role | Research Finding | Organism/System Studied | Reference |

| NRP Building Block | Recognized as a substrate by adenylation (A) domains in nonribosomal peptide synthetase (NRPS) pathways. vulcanchem.comnsf.gov | Bacteria | vulcanchem.com, nsf.gov |

| Antibiotic Structure | Incorporated into the lantibiotic Cinnamycin at position 15 via hydroxylation of L-aspartate. nih.govwikipedia.org | Streptomyces cinnamoneus | nih.gov, wikipedia.org |

| Antibiotic Structure | A key β-branched α-amino acid unit in Cormycin A. mdpi.comoup.com | Not Specified | oup.com, mdpi.com |

| Neurotransmission | Interacts with glutamate receptors, particularly the NMDA subtype. vulcanchem.comoup.com | Mammalian Central Nervous System | vulcanchem.com, oup.com |

| Neuroprotection | Can reduce neuronal death following excitotoxic injury. vulcanchem.com | Hippocampal Neurons | vulcanchem.com |

Enhancement of Synaptic Plasticity in Hippocampal Neurons

This compound has been shown to enhance synaptic plasticity in hippocampal neurons, a process fundamental to learning and memory formation. vulcanchem.com The hippocampus, a critical brain region for these cognitive functions, relies on the ability of its synapses to strengthen or weaken over time, a phenomenon known as long-term potentiation (LTP) and long-term depression (LTD), respectively. wikipedia.org

Excitatory synaptic transmission in the CA1 region of the hippocampus is primarily mediated by the neurotransmitters L-glutamate and L-aspartate. nih.gov These neurotransmitters act on various receptors, including AMPA and NMDA receptors, to facilitate synaptic communication. nih.govjci.org The modulation of these receptors and the resulting synaptic plasticity are crucial for normal brain function. jci.orgnih.gov Research indicates that this compound can influence these processes, suggesting its potential role in modulating cognitive functions. vulcanchem.com

Affinity to N-methyl-D-aspartate (NMDA) Receptors

This compound, also known as L-erythro-3-hydroxyaspartate (B10850223) (L-EHA), exhibits affinity for N-methyl-D-aspartate (NMDA) receptors, although this affinity is lower than that of the threo-isomers of 3-hydroxyaspartate. oup.com NMDA receptors are a class of ionotropic glutamate receptors that play a pivotal role in synaptic plasticity and excitotoxicity in the central nervous system. researchgate.netebi.ac.ukacs.org The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, such as D-serine or glycine (B1666218). nih.govresearchgate.net

While L-glutamate and L-aspartate are the primary endogenous agonists for NMDA receptors, other molecules, including stereoisomers of 3-hydroxyaspartate, can also interact with these receptors. nih.govoup.com The affinity of these compounds for the NMDA receptor is influenced by their specific stereochemistry. oup.com The interaction of this compound with NMDA receptors, even if of lower affinity, suggests its potential to modulate glutamatergic neurotransmission. oup.com

Competitive Blocking of Excitatory Amino-Acid Transporters (EAATs)

This compound and its derivatives have been identified as competitive blockers of excitatory amino-acid transporters (EAATs). oup.comresearchgate.net EAATs are crucial for maintaining low extracellular concentrations of glutamate, thereby preventing excitotoxicity and ensuring the precise timing of synaptic transmission. researchgate.net There are five subtypes of EAATs (EAAT1-5) located on both neurons and glial cells. researchgate.netnih.gov

Compounds like L-(-)-threo-3-hydroxyaspartic acid, a stereoisomer of this compound, are potent and competitive inhibitors of EAAT1-4. tocris.com While the affinity of this compound (L-EHA) for EAATs is lower than that of the threo-isomers, it still demonstrates competitive blocking activity. oup.com This inhibition of glutamate uptake can modulate synaptic glutamate levels and, consequently, neuronal excitability.

| Compound | Transporter(s) Inhibited | Inhibition Type | Ki Values (µM) |

| L-(-)-threo-3-Hydroxyaspartic acid | EAAT1, EAAT2, EAAT3 | Competitive | 11 (EAAT1), 19 (EAAT2), 14 (EAAT3) tocris.com |

| This compound (L-EHA) | EAATs | Competitive | Lower affinity than threo-isomers oup.com |

Enzymatic Regulation and Inhibition

Inhibition of Mammalian Serine Racemase

This compound, or L-erythro-3-hydroxyaspartate (L-EHA), has been identified as an inhibitor of mammalian serine racemase. oup.comacs.org Serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the synthesis of D-serine, a key co-agonist of NMDA receptors. researchgate.netebi.ac.uk By regulating the levels of D-serine, serine racemase plays a critical role in modulating NMDA receptor activity and, consequently, synaptic plasticity and neurotransmission. researchgate.netportlandpress.com

Research has shown that L-EHA is a competitive inhibitor of mouse serine racemase, with one study identifying it as the most effective inhibitor of the enzyme reported at the time. acs.org The inhibition of serine racemase by L-EHA can reduce the production of D-serine, which in turn can impact NMDA receptor-mediated signaling pathways. researchgate.netportlandpress.com This makes serine racemase and its inhibitors, like L-EHA, significant targets for studying and potentially influencing neurological processes.

| Inhibitor | Enzyme | Inhibition Type | Reported KI (mM) |

| L-erythro-3-hydroxyaspartate (L-EHA) | Mouse Serine Racemase | Competitive | 0.049 acs.org |

| Glycine | Mouse Serine Racemase | Competitive | 1.63 acs.org |

| Malonate | Mouse Serine Racemase | Competitive | 0.077 acs.org |

Regulation of Enzymatic Reactions

This compound can be acted upon by certain enzymes. For instance, d-threo-3-hydroxyaspartate dehydratase, an enzyme isolated from the soil bacterium Delftia sp. HT23, catalyzes the dehydration of both d-threo-3-hydroxyaspartate and l-erythro-3-hydroxyaspartate (another name for this compound). researchgate.net This enzymatic reaction converts the substrate into oxaloacetate. oup.com

Furthermore, the biosynthesis of hydroxylated amino acids like 3-hydroxyaspartic acid is a subject of significant research. asm.orgmdpi.com Nature utilizes non-heme iron hydroxylases for the stereospecific synthesis of such compounds. researchgate.net For example, the substrate specificity of the asparagine hydroxylase (AsnO) has been engineered through a single mutation (D241N) to produce L-3-hydroxy-aspartic acid from L-aspartic acid. researchgate.net These enzymatic pathways highlight the role of this compound as a substrate and product in various biochemical reactions.

Broader Physiological Significance in Organisms

This compound is a naturally occurring, non-proteinogenic amino acid found in various organisms, including the mangosteen fruit (Garcinia mangostana) and the plant Astragalus sinicus. vulcanchem.com It serves as a precursor and a building block in the biosynthesis of other molecules. In plants and microorganisms, aspartate, the parent amino acid, is a precursor to several essential amino acids for humans, including methionine, threonine, isoleucine, and lysine (B10760008). wikipedia.org

The unique stereochemistry of this compound is crucial for its biological activity. vulcanchem.com It contains two chiral centers, at the alpha-carbon (C2) with an L-configuration and the beta-carbon (C3) with an R-configuration. vulcanchem.com This specific arrangement allows for highly selective interactions with enzymes and receptors. vulcanchem.com For example, in nonribosomal peptide synthesis in bacteria, adenylation domains of nonribosomal peptide synthetases specifically recognize the 3R stereochemistry of this compound for its incorporation into peptide scaffolds. vulcanchem.com

Hydroxylated amino acids, in general, have important physiological functions. asm.orgmdpi.com For example, cis-3-Hydroxy-L-proline is an intermediate in the synthesis of plant secondary metabolites like alkaloids and flavonoids. cymitquimica.com Similarly, this compound and its derivatives are of interest for their biological activities and potential as multifunctional building blocks in organic synthesis. mdpi.com

Presence in Human Cerebrospinal Fluid and Urine

The direct detection of free this compound in human cerebrospinal fluid (CSF) and urine has not been consistently reported in broad metabolomic studies. Comprehensive analyses of metabolites in human CSF and urine have identified a vast number of compounds, but this compound is not typically listed among the quantified molecules. rsc.orgnih.govnih.govresearchgate.netresearchgate.netspringermedizin.deacs.orgfrontiersin.org

However, related compounds have been identified in human biofluids. One study identified l-erythro-β-hydroxyasparagine, a structurally similar amino acid, in significant amounts in human urine, while it was rarely detected in serum. portlandpress.com Another database entry notes that threo-hydroxyaspartic acid, a different stereoisomer, has been identified in human blood but suggests it may be part of the human exposome, meaning it originates from external sources rather than being a naturally occurring metabolite. hmdb.ca The presence of 3-hydroxyaspartic acid has been confirmed as a component of certain proteins in human plasma, formed after the protein is synthesized. nih.gov

Potential Roles in Metabolic Pathways and Energy Metabolism

This compound is involved in several metabolic contexts, most prominently as a post-translational modification in humans and as an intermediate in microbial metabolic pathways that could have implications for energy metabolism.

Post-Translational Protein Modification: In humans, the most well-documented role of 3-hydroxyaspartic acid is its formation within specific proteins through a process called post-translational hydroxylation. nih.gov This modification occurs after the protein chain has been synthesized. The enzyme responsible, aspartyl/asparaginyl β-hydroxylase, is a 2-oxoglutarate-dependent dioxygenase that converts aspartic acid residues to 3-hydroxyaspartic acid residues within proteins. nih.gov This modification is found in Epidermal Growth Factor (EGF)-like domains of various proteins, including the vitamin K-dependent plasma protein, Factor IX. nih.gov

Microbial Metabolic Pathways: In microorganisms, L-erythro-3-hydroxyaspartate is an intermediate in specific catabolic and anabolic pathways. These pathways demonstrate how the compound can be interconverted with key metabolites of central energy metabolism.

Degradation to Glycine and Glyoxylate: The enzyme L-erythro-3-hydroxyaspartate aldolase (B8822740) can break down L-erythro-3-hydroxyaspartate into glycine and glyoxylate. wikipedia.org This reaction was characterized in the bacterium Micrococcus denitrificans. wikipedia.org

Conversion to Oxaloacetate: The enzyme erythro-3-hydroxyaspartate ammonia-lyase catalyzes the conversion of erythro-3-hydroxy-L-aspartate directly into oxaloacetate, an important intermediate in the Citric Acid (TCA) Cycle, and ammonia (B1221849). wikipedia.orguniprot.org This provides a direct link to central carbon and energy metabolism.

The β-Hydroxyaspartate Cycle (BHAC): A key pathway involving this compound is the β-hydroxyaspartate cycle, identified in marine proteobacteria. pnas.org This cycle is a carbon-efficient pathway for assimilating C2 compounds like glyoxylate, converting them into the C4 compound oxaloacetate. pnas.orgresearchgate.net This pathway is more efficient than the canonical photorespiration process in plants and has been engineered into them to improve photosynthetic efficiency. pnas.orgresearchgate.net

| Enzyme | Reaction | Metabolic Context | Source Organism (from studies) |

|---|---|---|---|

| Aspartyl/asparaginyl β-hydroxylase | Aspartic acid residue → 3-Hydroxyaspartic acid residue (in proteins) | Post-translational modification | Rat liver microsomes nih.gov |

| L-erythro-3-hydroxyaspartate aldolase | L-erythro-3-hydroxyaspartate ⇌ Glycine + Glyoxylate | Amino acid catabolism | Micrococcus denitrificans wikipedia.org |

| Erythro-3-hydroxyaspartate ammonia-lyase | erythro-3-hydroxy-L-aspartate ⇌ Oxaloacetate + NH3 | Amino acid catabolism, link to TCA cycle | Micrococcus denitrificans, Yeast wikipedia.orguniprot.org |

Influence on Cellular Signaling Pathways

Direct evidence for the influence of this compound on cellular signaling in humans is limited. However, research on its stereoisomers and related molecules suggests potential interactions with key signaling systems in the central nervous system, particularly those involving glutamatergic neurotransmission and the N-methyl-D-aspartate (NMDA) receptor. portlandpress.comneupsykey.comebi.ac.uk

The stereoisomer, L-(-)-threo-3-hydroxyaspartic acid, is a potent competitive inhibitor of Excitatory Amino Acid Transporters (EAATs), specifically EAAT1-4. abcam.comtocris.com These transporters are critical for maintaining low extracellular glutamate concentrations by removing it from the synaptic cleft. abcam.com Inhibition of these transporters can lead to an increase in ambient glutamate levels, which in turn can affect synaptic transmission and activate glutamate receptors, including NMDA receptors. jneurosci.org

Furthermore, compounds structurally related to this compound have been shown to interact with enzymes that modulate NMDA receptor activity.

L-aspartic acid beta-hydroxamate , a related compound, acts as a competitive and selective inhibitor of serine racemase. ebi.ac.uk

L-erythro-β-hydroxyasparagine , the amide derivative of this compound, also exhibits a strong inhibitory effect on serine racemase. portlandpress.com

Serine racemase is the enzyme responsible for synthesizing D-serine, an essential co-agonist that must bind to the NMDA receptor for its activation by glutamate. portlandpress.comebi.ac.uk By inhibiting this enzyme, these compounds can reduce D-serine levels, thereby modulating NMDA receptor-dependent signaling. While these findings are for related molecules and not this compound itself, they highlight plausible mechanisms through which hydroxyaspartate derivatives could influence crucial neural signaling pathways.

| Compound | Target | Observed Effect | Potential Signaling Influence |

|---|---|---|---|

| L-threo-3-hydroxyaspartic acid (Stereoisomer) | Excitatory Amino Acid Transporters (EAATs) 1-4 | Competitive inhibition of glutamate uptake. abcam.comtocris.com | Modulation of glutamatergic neurotransmission. jneurosci.org |

| L-aspartic acid beta-hydroxamate (Related Compound) | Serine Racemase | Competitive and selective inhibition. ebi.ac.uk | Modulation of NMDA receptor activity via D-serine synthesis. ebi.ac.uk |

| L-erythro-β-hydroxyasparagine (Related Compound) | Serine Racemase | Strong inhibitory effect. portlandpress.com | Modulation of NMDA receptor activity via D-serine synthesis. portlandpress.com |

Role of 3r 3 Hydroxy L Aspartic Acid in Disease and Pathophysiological States

Neurological Disorders

The compound's activity in the central nervous system is primarily linked to its interaction with the glutamatergic system, which is central to excitatory neurotransmission. vulcanchem.comresearchgate.net

Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785). explorationpub.com This process is implicated in various neurodegenerative diseases, including ischemia, Huntington's disease, and Alzheimer's disease. explorationpub.com

(3R)-3-hydroxy-L-aspartic acid has been shown to modulate neurotransmission by interacting with glutamate receptors. vulcanchem.com Research suggests it has neuroprotective potential, with studies demonstrating that the compound can reduce neuronal death following excitotoxic injury. vulcanchem.com It appears to enhance synaptic plasticity in hippocampal neurons, a process vital for learning and memory. vulcanchem.com

Conversely, related compounds such as L-aspartate can trigger excitotoxicity. explorationpub.com High levels of L-aspartate can prevent the uptake of glutamate, leading to increased concentrations in the synapse and over-activation of N-methyl-D-aspartate (NMDA) receptors, which induces excitotoxic effects. explorationpub.com The threo-stereoisomer of 3-hydroxyaspartic acid, in particular, can potentiate neuronal excitation induced by L-glutamate and L-aspartate and has been observed to have neuronal excitotoxic effects in vivo. abcam.com This highlights the complex role of aspartate derivatives in neuronal health, where they can be either protective or damaging depending on the specific context and concentration.

| Compound | Effect | Mechanism | Reference |

|---|---|---|---|

| This compound | Neuroprotective | Reduces neuronal death after excitotoxic injury, enhances synaptic plasticity. | vulcanchem.com |

| L-aspartate | Excitotoxic at high levels | Prevents glutamate uptake, leading to over-activation of NMDA receptors. | explorationpub.com |

| L-(-)-threo-3-hydroxyaspartic acid (THA) | Excitotoxic | Potentiates L-glutamate and L-aspartate induced excitation. | abcam.com |

Potential Involvement in Inflammatory Processes

Inflammation is a key feature in the development of many diseases. frontiersin.org Macrophages are critical cells in this process, regulating the balance between pro-inflammatory and anti-inflammatory signals. frontiersin.org Amino acid metabolism is closely linked to inflammation. frontiersin.org L-aspartic acid, the parent compound of this compound, has been shown to provide protection against acute liver injury by suppressing inflammatory responses. mdpi.com Derivatives of L-aspartic acid have demonstrated the ability to alleviate acute liver inflammation and decrease the levels of inflammatory factors. mdpi.com While direct studies on the role of this compound in inflammation are limited, the known anti-inflammatory properties of its parent compound and other derivatives suggest a potential for similar activity. mdpi.com

Connections to Cancer Pathophysiology

Altered amino acid metabolism is a recognized characteristic of cancer. frontiersin.org Cancer cells often increase their uptake and use of specific amino acids to support their rapid growth and proliferation. frontiersin.org For instance, some tumors rely on serine for nucleotide synthesis and DNA methylation. frontiersin.org

While direct evidence linking this compound to cancer is not prominent, the metabolism of similar hydroxylated amino acids like hydroxyproline (B1673980) is relevant. frontiersin.org Cancer cells can use hydroxyproline, derived from the breakdown of collagen, as an alternative energy source when glucose is scarce. frontiersin.org This suggests that cancer cells can adapt their metabolic pathways to utilize various amino acids and their derivatives. frontiersin.org Given that this compound is a metabolite, it exists within the complex metabolic network that is often reprogrammed in cancer cells to sustain their growth. frontiersin.orgebi.ac.uk

Implications in Metabolic Diseases

Inborn errors of metabolism are genetic disorders that result from defects in enzymes involved in metabolic pathways, often leading to the accumulation of specific metabolites. sigmaaldrich.com These can include disorders of amino acid metabolism. merckmanuals.com For example, defects in the metabolism of proline and hydroxyproline are recognized metabolic disorders. merckmanuals.com

(3R)-3-hydroxy-L-aspartate is the conjugate base of this compound and is the major form of the molecule at physiological pH. nih.gov As a metabolite, it participates in the body's complex network of biochemical reactions. ebi.ac.uk The inhibition of excitatory amino acid transporters (EAATs) is a key mechanism of action for derivatives of hydroxyaspartic acid. caymanchem.com For example, DL-threo-β-hydroxyaspartic acid inhibits several EAAT subtypes. caymanchem.com These transporters are crucial for maintaining low extracellular levels of glutamate and preventing excitotoxicity. abcam.com Dysregulation of EAATs is linked to neurological conditions, and compounds that modulate their activity have therapeutic potential. abcam.comcaymanchem.com Furthermore, other hydroxylated amino acids, such as (4S)-4-hydroxy-L-isoleucine, have been shown to be effective in treating type II diabetes by promoting insulin (B600854) secretion. asm.org This highlights the potential for hydroxylated amino acids like this compound to play a role in various metabolic processes and diseases.

Role in Bacterial Secondary Metabolism and Virulence

Secondary metabolites are organic compounds produced by organisms like bacteria that are not directly involved in normal growth but often play a role in ecological interactions. wikipedia.org this compound is a significant component in the bacterial production of nonribosomal peptides (NRPs). vulcanchem.com These peptides are synthesized by large enzyme complexes called nonribosomal peptide synthetases (NRPS). vulcanchem.com

The specific stereochemistry of this compound is critical, as the NRPS enzymes specifically recognize and incorporate this particular (3R) form into the peptide structure. vulcanchem.com This specificity has been confirmed through enzyme assays and genomic analysis. vulcanchem.com Some D-amino acids, which can be produced by bacterial racemase enzymes, have been implicated in bacterial virulence, suggesting that the production and incorporation of specific amino acid stereoisomers can be important for bacterial pathogenicity. semanticscholar.org

| Process | Role of this compound | Significance | Reference |

|---|---|---|---|

| Bacterial Secondary Metabolism | Incorporated into nonribosomal peptides (NRPs). | Serves as a specific building block due to its 3R stereochemistry. | vulcanchem.com |

| Bacterial Virulence | Potential role through incorporation into bioactive peptides. | The production of specific amino acid stereoisomers can be linked to pathogenicity. | semanticscholar.org |

Stereochemistry and Its Impact on Biological Activity

Significance of Chiral Centers at C2 and C3

The presence of two chiral centers means that four possible stereoisomers of 3-hydroxyaspartic acid can exist: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). libretexts.org These isomers are classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com For instance, (3R)-3-hydroxy-L-aspartic acid, which has the (2S,3R) configuration, and (3S)-3-hydroxy-D-aspartic acid, with the (2R,3S) configuration, are enantiomers. The relationship between stereoisomers is crucial as it directly influences their biological properties.

The specific (3R)-L-aspartic acid, also known as L-erythro-3-hydroxyaspartate (B10850223), has a defined three-dimensional structure that is recognized differently by biological systems compared to its other stereoisomers. nih.gov This structural specificity is fundamental to its role in various biological processes.

Stereospecificity in Interactions with Enzymes and Receptors

The distinct three-dimensional shape of each stereoisomer of 3-hydroxyaspartic acid governs its interaction with the active sites of enzymes and the binding sites of receptors. These biological macromolecules are themselves chiral and thus exhibit a high degree of stereospecificity.

Research has shown that the different stereoisomers of 3-hydroxyaspartic acid have varying affinities for and effects on biological targets. For example, L-(-)-threo-3-hydroxyaspartic acid acts as a potent, competitive inhibitor of excitatory amino acid transporters (EAATs) 1-4. tocris.combio-techne.com In contrast, studies on a dehydratase from Pseudomonas sp. N99 revealed that the enzyme acts on L-threo-3-hydroxyaspartate and D-erythro-3-hydroxyaspartate but not on other isomers, highlighting the enzyme's stringent stereochemical requirements. tandfonline.com

The stereochemistry at both the C2 and C3 positions is critical for these specific molecular recognitions. For instance, the hydroxyl group at the C3 position in the (3R) configuration allows for specific hydrogen bonding and steric interactions within a binding pocket that would not be possible for the (3S) isomer. vulcanchem.com Similarly, the L-configuration at the C2 amino group is often a prerequisite for recognition by enzymes that process L-amino acids. The interplay of these two chiral centers results in a unique topographical and electrostatic profile for this compound, enabling it to bind with high selectivity to its biological partners. This specificity is also seen in the synthesis of complex natural products, where enzymes selectively incorporate specific stereoisomers. vulcanchem.com

Differential Biological Activities of Stereoisomers

The stereospecific interactions of the 3-hydroxyaspartic acid isomers translate into distinct biological activities. The different spatial arrangements of the functional groups on each isomer lead to varied potencies and even opposing effects on physiological processes.

For example, the various stereoisomers of 3-hydroxyaspartic acid exhibit different activities at glutamate (B1630785) transporters and NMDA receptors. tandfonline.com L-threo-3-hydroxyaspartic acid has been identified as a significant inhibitor of glutamate transporters. researchgate.net In contrast, research on the antibacterial plusbacin A3 has indicated that the threo-β-hydroxyaspartic acid residues are essential for its antibacterial activity. researchgate.net

The ability to synthesize and study the individual stereoisomers has been crucial in elucidating these differences. cdnsciencepub.comcdnsciencepub.com By examining the biological effects of each pure isomer, researchers can attribute specific activities to precise stereochemical configurations. This knowledge is vital for understanding the physiological roles of these compounds and for the rational design of molecules with desired therapeutic effects.

Research Findings on Stereoisomer Activity

| Stereoisomer | Biological Target/System | Observed Activity |

| L-(-)-threo-3-Hydroxyaspartic acid | Excitatory Amino Acid Transporters (EAATs) 1-4 | Potent, competitive inhibitor tocris.combio-techne.com |

| L-threo-3-hydroxyaspartate | Dehydratase from Pseudomonas sp. N99 | Substrate for the enzyme tandfonline.com |

| D-erythro-3-hydroxyaspartate | Dehydratase from Pseudomonas sp. N99 | Substrate for the enzyme tandfonline.com |

| threo-β-hydroxyaspartic acid | Plusbacin A3 (antibacterial) | Essential for antibacterial activity researchgate.net |

Advanced Analytical Techniques for 3r 3 Hydroxy L Aspartic Acid Research

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and purification of (3R)-3-hydroxy-L-aspartic acid from its stereoisomers and other compounds. Given that 3-hydroxyaspartic acid can exist as four stereoisomers (L-threo, D-threo, L-erythro, and D-erythro), methods that can distinguish between these chiral forms are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the stereochemical purity of this compound. This method allows for the separation of enantiomers and diastereomers, which is crucial for verifying the synthesis of the specific (3R) configuration and for studying its presence in biological systems. researchgate.net

There are two primary strategies for chiral separation by HPLC: direct and indirect methods. chiralpedia.com

Direct Methods: These involve the use of a Chiral Stationary Phase (CSP). The analyte interacts with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities, which in turn results in different retention times for each stereoisomer. chiralpedia.com For amino acids like 3-hydroxyaspartic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly employed. mdpi.com The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is critical for achieving optimal separation. nih.govsigmaaldrich.com

Indirect Methods: This approach involves the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase (like C18). aocs.org This method is discussed in more detail in section 7.1.3.

A recent study highlighted a method for the simultaneous determination of the four stereoisomers of 3-hydroxyaspartate (D-threo, L-threo, D-erythro, and L-erythro) which included a semi-preparative separation using HPLC, demonstrating the capability of this technique to resolve all stereoisomers. nih.gov

| Parameter | Condition 1 (Direct) | Condition 2 (Indirect) |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T) | Achiral Stationary Phase (e.g., C18) |

| Mobile Phase | Methanol/Water/Formic Acid Gradient | Acetonitrile/Water Gradient with a buffer |

| Flow Rate | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV (200-220 nm) or Mass Spectrometry (MS) | UV (e.g., 340 nm for FDAA derivatives) or MS |

| Analyte Form | Underivatized | Derivatized (e.g., with Marfey's reagent) |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. However, amino acids, including this compound, are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.com This process converts the polar carboxyl and amino groups into less polar, more volatile esters and amides. Common derivatization methods include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or acylation followed by esterification. sigmaaldrich.comresearchgate.net

For the determination of enantiomeric excess, two main GC approaches are used:

Chiral Stationary Phases: Similar to chiral HPLC, GC columns with a chiral stationary phase can directly separate the derivatized enantiomers. Cyclodextrin-based chiral stationary phases are widely used for the enantioseparation of amino acids. gcms.cz

Diastereomeric Derivatization: The amino acid is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.com

When coupled with Mass Spectrometry (GC-MS), this technique not only provides separation but also offers structural information based on the fragmentation patterns of the derivatized analyte, aiding in its identification and the determination of its purity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Marfey's method is a widely used indirect approach for determining the absolute configuration of amino acids. nih.gov The technique involves the derivatization of the amino acid with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govnih.gov The primary amine of the amino acid analyte reacts with FDAA to form diastereomeric derivatives.

If the analyte is a pure L-amino acid, it will form the L-L diastereomer. If it is a D-amino acid, it will form the D-L diastereomer. In a racemic mixture, both diastereomers will be formed. These diastereomers can then be separated and quantified using reverse-phase HPLC with UV detection (typically at 340 nm). acs.org The elution order of the L-L and D-L diastereomers is generally consistent, allowing for the assignment of the absolute configuration of the original amino acid by comparing the retention times to those of derivatized D- and L-amino acid standards. researchgate.net

This method has been successfully applied to determine the configuration of complex amino acids, including the threo- and erythro-isomers of β-hydroxy-aspartic acid found in natural products. researchgate.net Advanced versions of Marfey's method utilize LC-MS for enhanced sensitivity and specificity, which is particularly useful for analyzing complex samples. nih.gov

| Technique | Reagent | Purpose | Detection Method |

|---|---|---|---|

| GC-MS | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Increases volatility (Silylation) | Mass Spectrometry |

| GC-MS | Alkyl chloroformates | Increases volatility (Acylation/Esterification) | Mass Spectrometry |

| HPLC | FDAA (Marfey's Reagent) | Forms diastereomers for chiral analysis | UV (340 nm) |

| HPLC | OPA (o-Phthaldialdehyde) | Forms fluorescent derivatives for quantification | Fluorescence |

Spectroscopic Methods

Spectroscopic methods provide invaluable information about the molecular structure, connectivity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the presence of functional groups in 3-hydroxyaspartic acid.

For stereochemical determination, ¹H NMR is particularly crucial. The relative configuration of the two chiral centers (C2 and C3) in 3-hydroxyaspartic acid, which defines the threo and erythro diastereomers, can be determined by analyzing the coupling constant (³J) between the protons on these carbons (Hα and Hβ). According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. In the threo isomer, the protons are typically in a gauche conformation in the preferred rotamer, leading to a smaller coupling constant, whereas in the erythro isomer, they are often in an anti conformation, resulting in a larger coupling constant. An NMR study of threo- and erythro-β-hydroxy-DL-aspartic acids has shown that the threo isomer predominantly exists in a conformation with anti carboxyl groups, while the erythro form prefers a conformation with gauche carboxyl groups, which influences the observed coupling constants. researchgate.net

To distinguish between enantiomers (e.g., L-threo vs. D-threo), which are indistinguishable in a standard NMR spectrum, chiral auxiliary reagents are employed. These can be chiral derivatizing agents (e.g., Mosher's acid) that form diastereomeric esters or amides with distinct NMR spectra, or chiral solvating agents that form transient diastereomeric complexes with the analyte, inducing chemical shift differences between the enantiomers. ebi.ac.uk

| Parameter | Threo Isomer | Erythro Isomer | Information Gained |

|---|---|---|---|

| Chemical Shift Hα (ppm) | Typically distinct from erythro | Typically distinct from threo | Confirms chemical environment |

| Chemical Shift Hβ (ppm) | Typically distinct from erythro | Typically distinct from threo | Confirms chemical environment |

| Coupling Constant (³JHα-Hβ) | Relatively small value | Relatively large value | Determination of relative stereochemistry (threo vs. erythro) |

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule, as well as for structural elucidation through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula (C₄H₇NO₅).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. The fragmentation of 3-hydroxyaspartic acid typically involves losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). massbank.eumassbank.eu The specific fragmentation pattern can serve as a fingerprint for the identification of the compound in complex mixtures. The analysis of these fragmentation patterns can help in distinguishing it from its isomers. chalmers.se

When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the quantification of this compound. nih.gov Using stable isotope-labeled internal standards, LC-MS/MS methods can achieve high sensitivity and selectivity, allowing for the accurate measurement of the compound's concentration in various biological and chemical samples.

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C₄H₇NO₅ |

| Exact Mass | 149.0324 g/mol |

| Ionization Mode | ESI (Positive or Negative) |

| Precursor Ion (Negative Mode) | m/z 148 [M-H]⁻ |

| Major Fragment Ions (from [M-H]⁻) | m/z 105, 76, 64 massbank.eu |

In Vitro Enzyme Assays with Radiolabeled Substrates

In vitro enzyme assays are fundamental for characterizing the activity and kinetics of enzymes that synthesize or modify this compound. The use of radiolabeled substrates in these assays provides a highly sensitive method for tracking the conversion of a substrate to a product.

A pertinent example of this technique is seen in the study of excitatory amino acid transporters (EAATs), which can be inhibited by stereoisomers of 3-hydroxyaspartic acid. Researchers utilize radiolabeled amino acids, such as [³H]-D-aspartate, to measure the activity of these transporters. In this type of assay, cells expressing a specific transporter, like EAAT1, EAAT2, or EAAT3, are incubated with the radiolabeled substrate. The amount of radioactivity taken up by the cells is then measured, typically by scintillation counting. To determine the inhibitory potential of a compound like L-threo-3-hydroxyaspartic acid, the assay is run in the presence of varying concentrations of the inhibitor. A reduction in the accumulation of the radiolabeled substrate inside the cells indicates inhibition of the transporter. This method allows for the precise calculation of key kinetic parameters, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency.

The general steps in such an assay are outlined below:

Cell Culture : Cells (e.g., HEK293) are engineered to express the specific enzyme or transporter of interest.

Incubation : The cells are incubated with a reaction mixture containing the radiolabeled substrate (e.g., [³H]-D-aspartate) and various concentrations of the test compound.

Termination and Separation : The reaction is stopped, and the cells are separated from the reaction medium, often by rapid filtration.

Quantification : The amount of radioactivity incorporated into the cells is measured using a scintillation counter.

Data Analysis : The data are analyzed to determine kinetic parameters like Kᵢ or Kₘ values, providing insight into the enzyme's or transporter's function and its interaction with the compound.

This sensitive technique is crucial for screening potential inhibitors and understanding the substrate specificity of enzymes and transporters involved in the metabolism and signaling of amino acids related to this compound.